Specific Scientific Field: Neurology and Pharmacology
Summary of the Application: PF-04447943 is a potent, selective phosphodiesterase 9A (PDE9A) inhibitor that elevates guanoscine 3’,5’ – cyclic monophosphate (cGMP) in the brain and cerebrospinal fluid. It has been studied for its potential application in Alzheimer’s Disease treatment.
Methods of Application: In a Phase 2 multicenter study, subjects in overall good health with Mini Mental State Examination (MMSE) scores of 14-26 were randomized to 12 weeks treatment with PF-04447943 25 mg q12h or placebo .
Summary of the Application: PF-04447943 has been investigated for its potential use in dementia treatment. It is a potent, selective phosphodiesterase 9A inhibitor that increases cGMP levels in the brain .
Specific Scientific Field: Hematology and Pharmacology
Summary of the Application: PF-04447943 is a potent, selective inhibitor of PDE9A, which has been studied for its potential application in sickle cell disease (SCD) treatment .
Methods of Application: In a study, the safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-04447943, with or without coadministration of hydroxyurea, were evaluated in patients with stable SCD .
Results or Outcomes: The study demonstrated the beneficial effects of PF-04447943 on cellular and plasma pharmacodynamic markers, including cellular aggregates and soluble adhesion plasma markers .
Specific Scientific Field: Neurobiology and Pharmacology
Results or Outcomes: PF-04447943 increased neurite outgrowth and synapse formation in hippocampal neurons in culture . This suggests that PF-04447943 could potentially be used to promote neuroregeneration.
Summary of the Application: PF-04447943 has been shown to improve cognitive performance in several rodent cognition models, including working, episodic, and spatial memory, auditory gating, and attention .
Methods of Application: In preclinical models, PF-04447943 was administered systemically and its effects on various aspects of cognition were evaluated .
Results or Outcomes: PF-04447943 improved cognitive performance in several rodent cognition models, including working, episodic, and spatial memory, auditory gating, and attention .
PF-04447943 is a selective inhibitor of phosphodiesterase 9A, a critical enzyme involved in the hydrolysis of cyclic guanosine monophosphate. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused pyrazole and pyrimidine ring structure. Its chemical formula is C20H25N7O2, and it has a molecular weight of approximately 395.46 g/mol. The compound has been investigated primarily for its potential therapeutic applications in neurological disorders, particularly Alzheimer's Disease, due to its ability to enhance cognitive function and synaptic plasticity .
PF-04449182 was designed to elevate central cGMP levels. cGMP is a signaling molecule involved in various physiological processes, including relaxation of blood vessels and smooth muscle. The mechanism by which PF-04449182 increases cGMP is not entirely elucidated, but it might be related to its interaction with enzymes involved in cGMP synthesis or degradation [].
PF-04447943 functions by binding to the active site of phosphodiesterase 9A, inhibiting its activity and thereby preventing the degradation of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate within cells, promoting various physiological responses such as vasodilation and enhanced neuronal signaling. The specific interactions involve hydrogen bonds and π–π stacking with key amino acid residues in the enzyme's active site, which are crucial for its inhibitory action .
The biological activity of PF-04447943 has been extensively studied, particularly in animal models. It has been shown to improve cognitive function and enhance synaptic plasticity in rodent models. In preclinical studies, PF-04447943 demonstrated significant increases in indicators of hippocampal synaptic plasticity, suggesting its potential as a treatment for cognitive impairments associated with neurodegenerative diseases like Alzheimer's . Additionally, it has displayed anti-inflammatory properties in models of colitis by modulating T-cell responses and reducing oxidative stress .
The synthesis of PF-04447943 involves several steps that typically include the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization to introduce the necessary side chains. The process may involve various organic reactions such as cyclization, alkylation, and substitution reactions to achieve the desired molecular structure. Specific synthetic routes are proprietary but generally follow established methodologies for constructing complex heterocyclic compounds .
PF-04447943 stands out due to its high selectivity for phosphodiesterase 9A compared to other similar compounds, making it a promising candidate for targeted therapies aimed at enhancing cognitive function without affecting other phosphodiesterases that might lead to unwanted side effects .
Interaction studies have revealed that PF-04447943 selectively binds to phosphodiesterase 9A with high affinity (IC50 = 12 nM), significantly more than other phosphodiesterases (IC50s > 940 nM) which indicates its specificity . Molecular docking studies have identified critical interactions between PF-04447943 and specific amino acids within the enzyme's active site, such as Gln453 and Phe456, which are essential for achieving effective inhibition .